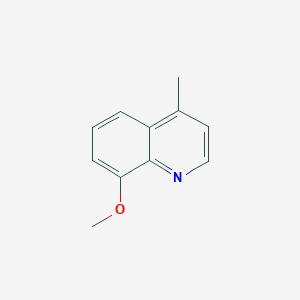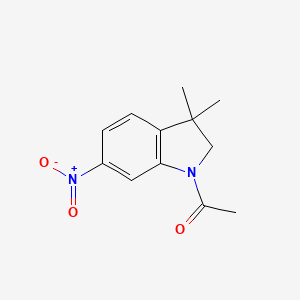
1-(3,3-Diméthyl-6-nitroindolin-1-yl)éthanone
Vue d'ensemble
Description
1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Il est utilisé comme réactif dans l'identification et la quantification des protéines et de leurs modifications, aidant à comprendre les maladies et les processus biologiques .
Synthèse organique
En chimie organique, ce composé sert de bloc de construction pour la synthèse de molécules plus complexes. Sa structure permet diverses réactions chimiques, ce qui le rend précieux pour créer de nouveaux composés ayant des applications pharmaceutiques potentielles .
Science des matériaux
Les chercheurs en science des matériaux peuvent utiliser ce composé pour développer de nouveaux matériaux ayant des propriétés uniques, telles qu'une durabilité accrue ou une conductivité électrique. Il pourrait être un précurseur pour des matériaux utilisés dans l'électronique ou la nanotechnologie .
Sensation chimique
En raison de son groupe nitro, 1-(3,3-Diméthyl-6-nitroindolin-1-yl)éthanone peut agir comme un capteur chimique. Il peut être utilisé pour détecter la présence de substances spécifiques ou des changements dans l'environnement, ce qui est crucial dans des domaines tels que la surveillance environnementale ou le diagnostic .
Thérapie photodynamique
Ce composé pourrait avoir des applications en thérapie photodynamique (TPD) pour traiter le cancer. En TPD, un photosensibilisateur est activé par la lumière pour produire une forme d'oxygène qui tue les cellules voisines. Sa structure suggère un potentiel en tant que photosensibilisateur en raison de la présence du groupe nitro .
Développement de médicaments
Le squelette moléculaire du composé est propice au développement de médicaments, en particulier pour la conception de médicaments ciblant le système nerveux central, compte tenu de sa structure d'indoline, qui est courante dans de nombreux médicaments du SNC .
Chimie analytique
En chimie analytique, il peut être utilisé comme composé standard ou de référence en chromatographie ou en spectrométrie pour aider à identifier et à quantifier d'autres substances dans un échantillon .
Science de l'environnement
Enfin, il peut trouver une utilisation dans la recherche en science de l'environnement, en particulier dans l'étude des effets des composés nitro sur les écosystèmes et leur potentiel en tant que contaminants environnementaux .
Chaque application mentionnée tire parti de la structure chimique unique de la this compound, qui comprend un groupe nitro et un squelette d'indoline, ce qui la rend polyvalente pour diverses entreprises scientifiques. La formule empirique du composé est
C12H14N2O3 C_{12}H_{14}N_{2}O_{3} C12H14N2O3
et sa masse moléculaire est de 234,25 . Veuillez noter que si ces applications sont basées sur les propriétés chimiques du composé, des études spécifiques et des données expérimentales seraient nécessaires pour confirmer son efficacité dans ces rôles.Propriétés
IUPAC Name |
1-(3,3-dimethyl-6-nitro-2H-indol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)13-7-12(2,3)10-5-4-9(14(16)17)6-11(10)13/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZCJZLWNBAQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=C(C=C2)[N+](=O)[O-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583135 | |
| Record name | 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453562-68-0 | |
| Record name | 1-(2,3-Dihydro-3,3-dimethyl-6-nitro-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453562-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(2,3-dihydro-3,3-dimethyl-6-nitro-1H-indol-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)
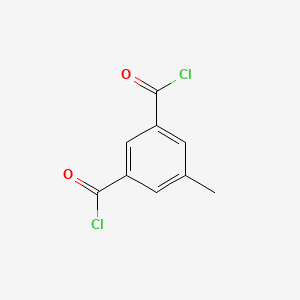
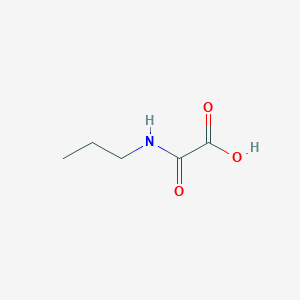

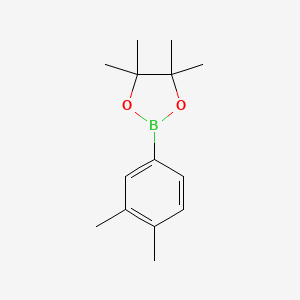
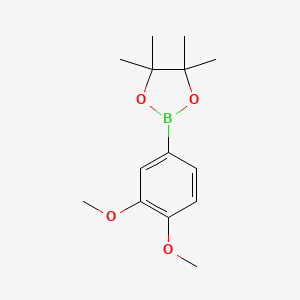
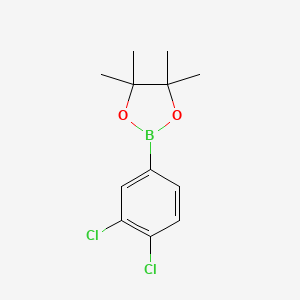

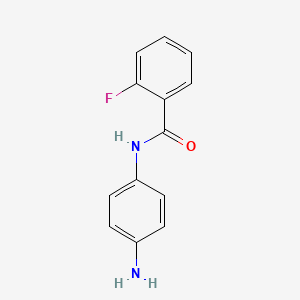

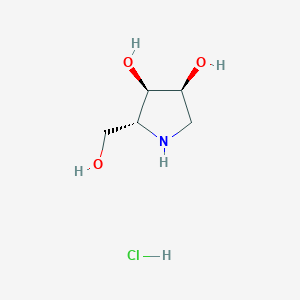

![Methyl [4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)
